Diethyl 2,2'-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate
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Overview
Description
The compound “Diethyl 2,2’-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products. The molecule also contains a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group in organic synthesis .
Chemical Reactions Analysis
The Boc group is known to be quite stable but can be removed under acidic conditions or with certain reagents . The diethyl acetate groups might undergo hydrolysis under acidic or basic conditions to yield acetic acid and ethanol.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For instance, the presence of the Boc group might increase the overall hydrophobicity of the molecule .Scientific Research Applications
Synthesis and Characterization
- Synthetic Methodologies : This compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic and fluorinated compounds. For instance, its use in the preparation of diethyl (2S,3R)‐2‐(N‐tert‐butoxycarbonyl)amino‐3-Hydroxysuccinate outlines a pathway for producing stereochemically complex molecules through steps such as annulation, epoxide formation, and stereoselective reactions (Saitô, Komada, & Moriwake, 2003).
- Crystal Structure Analysis : Studies on the crystal structure of lacidipine phototransformation product, a compound structurally related to the query chemical, provide insights into its photostability and potential applications in materials science (Simonič, Zupančič, Golobič, Golič, & Stanovnik, 2008).
Material Science Applications
- Free Volume Manipulation in Polymers : The tert-butoxycarbonyl (t-BOC) moiety, a functional group related to the compound of interest, is utilized in altering the physical packing structure and gas transport properties of polyimide films. This showcases the application of such compounds in engineering the physical properties of materials for specific industrial applications (Lin et al., 2020).
Chemoselective Reactions and Catalysis
- Chemoselectivity and Antimicrobial Activity : The chemoselectivity of derivatives towards hydrazine hydrate and their antimicrobial activity demonstrate the bioactive potential of these compounds, further expanding their applicability beyond synthetic chemistry to biomedical research (Gadaginamath & Shyadligeri, 2000).
Environmental and Sustainable Chemistry
- Sustainable Synthesis Approaches : The exploration of diethylene glycol as an ethyne equivalent in the synthesis of 2,3-disubstituted furan exemplifies the move towards more sustainable and environmentally friendly chemical processes. Such research underlines the importance of developing green chemistry pathways for the synthesis of complex molecules (Yu et al., 2015).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3,5-bis(2-ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29F2NO6/c1-6-25-14(22)8-12-10-21(16(24)27-17(3,4)5)11-13(18(12,19)20)9-15(23)26-7-2/h12-13H,6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSGPLDXODZVPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CN(CC(C1(F)F)CC(=O)OCC)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29F2NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,2'-(1-(tert-butoxycarbonyl)-4,4-difluoropiperidine-3,5-diyl)diacetate |
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